L-lactate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-lactate can be synthesized through the reduction of pyruvate by the enzyme lactate dehydrogenase. This reaction occurs under anaerobic conditions and involves the conversion of pyruvate to this compound with the concomitant oxidation of NADH to NAD+ .
Industrial Production Methods
Industrially, this compound is produced through microbial fermentation of renewable resources such as glucose and other carbohydrates. Specific strains of bacteria, such as Lactobacillus species, are employed to ferment these substrates under controlled conditions to yield high-purity this compound . The fermentation process is followed by purification steps to isolate this compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
L-lactate undergoes various chemical reactions, including:
Reduction: Under anaerobic conditions, pyruvate is reduced to this compound by lactate dehydrogenase.
Esterification: This compound can react with alcohols to form lactate esters, which are used in various industrial applications.
Common Reagents and Conditions
Oxidation: Common reagents include lactate oxidase and NAD+.
Reduction: The primary reagent is lactate dehydrogenase.
Esterification: Alcohols and acid catalysts are commonly used.
Major Products
Oxidation: Pyruvate.
Reduction: This compound.
Esterification: Lactate esters.
Scientific Research Applications
L-lactate has numerous applications in scientific research, including:
Mechanism of Action
L-lactate exerts its effects primarily through its role in cellular metabolism. It is involved in the conversion of pyruvate to this compound by lactate dehydrogenase, which regenerates NAD+ required for glycolysis . Additionally, this compound acts as a signaling molecule, influencing various cellular pathways such as the Nrf2/Keap1/ARE system and the unfolded protein response .
Comparison with Similar Compounds
L-lactate is often compared with other hydroxycarboxylic acids such as:
Glycolic acid: Another alpha-hydroxy acid used in cosmetics and pharmaceuticals.
Pyruvate: The oxidized form of this compound, involved in aerobic respiration.
This compound is unique due to its predominant role in anaerobic metabolism and its function as a signaling molecule in various biological processes .
Properties
IUPAC Name |
(2S)-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-REOHCLBHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018949 | |
Record name | Lactate ion, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72-08-2, 27848-80-2 | |
Record name | Lactate ion, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactate ion, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium (S)-lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTATE ION, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/435SSH7H89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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